(6-Bromo-5-fluoropyridin-2-yl)(piperidin-1-yl)methanone
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Overview
Description
(6-Bromo-5-fluoropyridin-2-yl)(piperidin-1-yl)methanone is a heterocyclic compound that contains both pyridine and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-5-fluoropyridin-2-yl)(piperidin-1-yl)methanone typically involves the following steps:
Bromination: The starting material, 5-fluoropyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Piperidinylation: The brominated intermediate is then reacted with piperidine under suitable conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound may also participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate can be used under anhydrous conditions.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives.
Scientific Research Applications
(6-Bromo-5-fluoropyridin-2-yl)(piperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of (6-Bromo-5-fluoropyridin-2-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways.
Comparison with Similar Compounds
5-Fluoropyridin-2-amine: Shares the fluoropyridine core but lacks the piperidine moiety.
(3-Bromo-2-fluorophenyl)methanamine: Contains a similar bromofluorophenyl structure but differs in the attached functional groups.
Uniqueness: (6-Bromo-5-fluoropyridin-2-yl)(piperidin-1-yl)methanone is unique due to the combination of bromine, fluorine, and piperidine in its structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(6-bromo-5-fluoropyridin-2-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFN2O/c12-10-8(13)4-5-9(14-10)11(16)15-6-2-1-3-7-15/h4-5H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCMBVUQSYFDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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